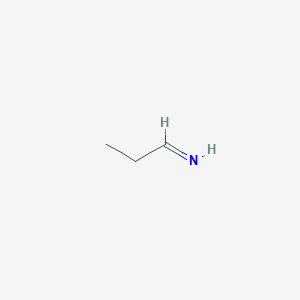![molecular formula C11H14IN3O2 B14180281 4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid CAS No. 923976-60-7](/img/structure/B14180281.png)
4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid is a chemical compound with a complex structure that includes an iodine atom, a triazene group, and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid typically involves multiple steps, starting with the preparation of the triazene group and subsequent iodination. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazene group or the benzoic acid moiety.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acids.
Wissenschaftliche Forschungsanwendungen
4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The iodine atom may also play a role in the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzoic acid: Lacks the iodine atom but has a similar triazene and benzoic acid structure.
4-[(1E)-3,3-Diethyl-1-triazen-1-yl]benzoic acid: Another related compound with slight structural variations.
Uniqueness
4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where iodine’s properties are beneficial.
Eigenschaften
CAS-Nummer |
923976-60-7 |
|---|---|
Molekularformel |
C11H14IN3O2 |
Molekulargewicht |
347.15 g/mol |
IUPAC-Name |
4-(diethylaminodiazenyl)-3-iodobenzoic acid |
InChI |
InChI=1S/C11H14IN3O2/c1-3-15(4-2)14-13-10-6-5-8(11(16)17)7-9(10)12/h5-7H,3-4H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
NYLCHQSSZSRGDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)N=NC1=C(C=C(C=C1)C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,5R)-1-(3,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14180202.png)
![{[2-(Cyclohexylmethyl)-4-methylpent-1-en-3-yl]oxy}(triethyl)silane](/img/structure/B14180204.png)
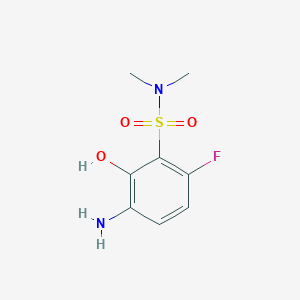
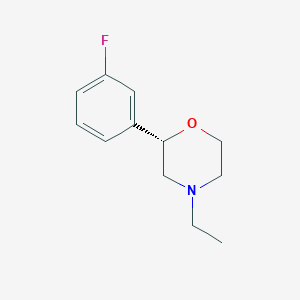
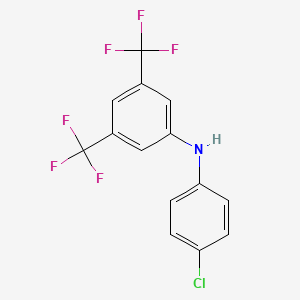
![3-[7-(Dimethylamino)-2-oxo-1,2-dihydroquinolin-3-yl]prop-2-enoic acid](/img/structure/B14180233.png)

![1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14180247.png)
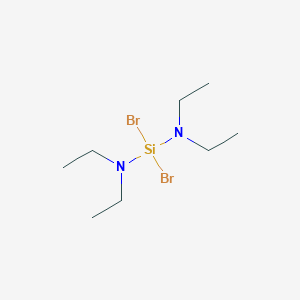
![Methyl 4-[bis(chloromethyl)amino]benzoate](/img/structure/B14180257.png)
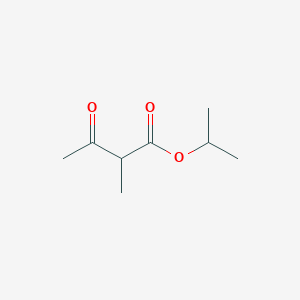
![2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid](/img/structure/B14180294.png)
